N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a structurally complex small molecule featuring a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with an isopropyl group and linked to a 4-(2,5-dioxopyrrolidin-1-yl)benzamide scaffold. The hydrochloride salt enhances solubility, critical for bioavailability.
The 2,5-dioxopyrrolidin-1-yl group may act as a reactive electrophile, enabling covalent interactions with target proteins, distinguishing it from non-covalent analogs. This compound’s design leverages heterocyclic diversity to optimize binding affinity and pharmacokinetic properties, as seen in related molecules .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2.ClH/c1-16(2)31-14-13-19-22(15-31)37-28(25(19)27-29-20-5-3-4-6-21(20)36-27)30-26(35)17-7-9-18(10-8-17)32-23(33)11-12-24(32)34;/h3-10,16H,11-15H2,1-2H3,(H,30,35);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWFYBGDJMGFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a compound with significant potential in medicinal chemistry. Its structure suggests a complex interaction with biological targets, particularly in the context of cancer therapy and microbial resistance.
- Molecular Formula : C25H26ClN3O2S2
- Molecular Weight : 500.1 g/mol
- CAS Number : 1189691-92-6
The compound is primarily recognized for its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme involved in the base excision repair (BER) pathway. APE1 is essential for repairing DNA damage, and its overexpression is linked to resistance against various chemotherapeutic agents.
Target and Mode of Action
- Target : APE1 enzyme.
- Mode of Action : The compound inhibits APE1 activity, leading to increased sensitivity of cancer cells to DNA-damaging agents such as temozolomide and methylmethane sulfonate (MMS). This inhibition results in the accumulation of DNA damage and promotes apoptosis in cancer cells.
Biological Activity Studies
Recent studies have highlighted the biological activity of this compound through various assays:
In Vitro Studies
- Cytotoxicity Assays : The compound exhibited low micromolar activity against purified APE1 and enhanced cytotoxicity when combined with alkylating agents in HeLa cell lines .
- ADME Profile : The compound demonstrates a favorable absorption, distribution, metabolism, and excretion (ADME) profile, indicating good bioavailability .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
- The benzothiazole moiety is essential for binding to APE1.
- Variations in the isopropyl and pyrrolidine groups can significantly affect potency and selectivity .
Case Studies
Several research articles have documented the synthesis and evaluation of this compound:
- Research on APE1 Inhibitors : A study focused on synthesizing various analogs of the compound revealed that modifications to the thiazole structure could enhance inhibitory activity against APE1 while maintaining selectivity .
- Combination Therapy : In combination with other chemotherapeutics, this compound has shown potential in overcoming drug resistance in tumor cells by effectively inhibiting DNA repair mechanisms .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C25H26ClN3O2S2 |
| Molecular Weight | 500.1 g/mol |
| CAS Number | 1189691-92-6 |
| Target | Apurinic/apyrimidinic endonuclease 1 (APE1) |
| Cytotoxicity | Low µM range |
| ADME Profile | Favorable |
Scientific Research Applications
Biological Applications
- Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1) :
-
Potential Anti-Cancer Activity :
- Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride have shown promise in preclinical studies for their anti-cancer properties. The structural components such as the benzo[d]thiazole moiety are often associated with anti-tumor activities .
-
Neuroprotective Effects :
- Given its complex structure that includes thieno[2,3-c]pyridine derivatives, this compound may exhibit neuroprotective effects and has potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research into similar compounds has indicated that they can modulate pathways involved in neuroinflammation and neuronal survival.
Case Studies and Experimental Data
A review of current literature reveals limited specific case studies directly involving this compound; however, related compounds have been investigated extensively:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
- Bioactivity : The acetamide analog (compound 3) exhibits single-digit µM activity against APE1, with demonstrated synergy with alkylating agents like temozolomide . The user’s compound’s benzamide group and dioxopyrrolidinyl moiety may enhance target engagement through covalent binding or improved hydrophobicity, though specific IC50 data are lacking.
- The tetrahydrothieno[2,3-c]pyridine core (user’s compound) vs. tetrahydroimidazo[1,2-a]pyridine (compound 2d) alters electron distribution and steric bulk, impacting target selectivity .
- Physicochemical Properties :
- The hydrochloride salt in the user’s compound likely improves aqueous solubility compared to neutral analogs, critical for oral bioavailability.
- Compound 2d’s high melting point (215–217°C) suggests strong crystal lattice forces, contrasting with the user’s compound’s salt form, which may reduce melting temperature .
Spectroscopic and Analytical Comparisons
- NMR Profiling : Analogous to methods in , chemical shift discrepancies in regions A (positions 39–44) and B (positions 29–36) could localize substituent effects in the user’s compound. For example, the dioxopyrrolidinyl group may deshield nearby protons, altering shifts in these regions .
- Mass Spectrometry : HRMS data for compound 2d validated its molecular formula; similar rigorous characterization is expected for the user’s compound .
Pharmacokinetic and Toxicity Considerations
- Compound 3’s analogs show favorable in vivo exposure in plasma and brain, suggesting the user’s compound may share this trait due to structural similarity .
Q & A
Q. What are the standard protocols for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with benzo[d]thiazole derivatives and tetrahydrothieno[2,3-c]pyridine precursors. Key steps include amide bond formation and cyclization under controlled temperatures (e.g., 60–80°C) using polar aprotic solvents like DMF or ethanol. Reaction optimization requires monitoring via HPLC to ensure intermediates are formed with >90% purity. Post-synthesis, recrystallization or column chromatography is used for purification . Critical parameters include solvent choice (e.g., ethanol for solubility) and reaction time (12–24 hours for complete conversion) .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
High-resolution NMR (¹H/¹³C) is essential for confirming the presence of functional groups (e.g., benzo[d]thiazole, pyrrolidin-dione). Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity is assessed via HPLC with UV detection (λ = 254 nm), targeting ≥98% purity. For crystalline forms, X-ray diffraction provides bond-length data and confirms stereochemistry .
Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?
Accelerated stability studies involve storing the compound at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1B guidelines). Samples are analyzed weekly via HPLC for degradation products (e.g., hydrolysis of the dioxopyrrolidin moiety). Kinetic modeling (Arrhenius equation) predicts shelf-life, while FT-IR identifies structural changes (e.g., amide bond cleavage) .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize synthesis yield while minimizing impurities?
A central composite design (CCD) evaluates variables like temperature (X₁), solvent ratio (X₂), and catalyst concentration (X₃). Response surface methodology (RSM) models interactions, identifying optimal conditions (e.g., 70°C, DMF:H₂O 4:1, 0.1 mol% catalyst). Contour plots prioritize factors affecting yield (e.g., temperature contributes 45% variance). Validation runs confirm reproducibility (±5% error) .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. computational predictions)?
Discrepancies in NMR shifts may arise from dynamic effects (e.g., rotational barriers in the tetrahydrothieno ring). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) simulate expected chemical shifts. Cross-validation with 2D NMR (COSY, NOESY) clarifies through-space interactions. If contradictions persist, X-ray crystallography provides definitive structural evidence .
Q. How can computational methods predict biological targets and reactivity pathways?
Molecular docking (AutoDock Vina) screens the compound against kinase or protease libraries, prioritizing targets with docking scores ≤−8 kcal/mol. MD simulations (GROMACS) assess binding stability (RMSD <2 Å over 100 ns). Reactivity is modeled via Fukui indices to identify nucleophilic/electrophilic sites (e.g., the dioxopyrrolidin carbonyl) .
Q. What methodologies validate the compound’s mechanism of action in cellular assays?
Target engagement is confirmed via cellular thermal shift assays (CETSA), where ligand binding stabilizes proteins under heat stress (ΔTm ≥3°C). Phosphoproteomics (LC-MS/MS) identifies downstream signaling changes (e.g., MAPK inhibition). Counter-screens with CRISPR knockouts (e.g., target gene deletion) validate specificity .
Q. How do researchers address batch-to-batch variability in biological activity?
QC metrics include HPLC purity (>98%), residual solvent levels (GC-MS), and particle size distribution (dynamic light scattering). Biological assays (IC₅₀) are repeated across three independent batches; significant variability (>2-fold difference) triggers a root-cause analysis (e.g., polymorph screening via PXRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
